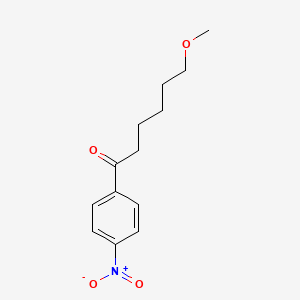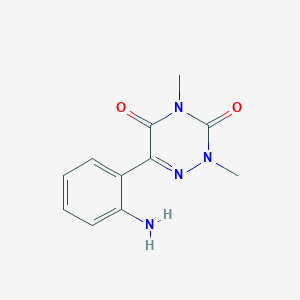![molecular formula C16H21ClN4O B14583235 N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea CAS No. 61220-20-0](/img/structure/B14583235.png)
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is a compound that features a unique combination of an indole ring and a piperidine moiety. The indole ring is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The piperidine moiety is also prevalent in various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced indole and piperidine derivatives, and oxindole derivatives .
科学的研究の応用
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea has a wide range of scientific research applications:
作用機序
The mechanism of action of N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea involves its interaction with specific molecular targets. The indole ring can intercalate with DNA, affecting gene expression and cell proliferation . The piperidine moiety can interact with various receptors, modulating their activity . These interactions lead to the compound’s biological effects, such as inducing apoptosis in cancer cells and inhibiting viral replication .
類似化合物との比較
Similar Compounds
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Similar structure but lacks the chlorine atom on the indole ring.
N-{1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea: Contains a fluorine atom instead of chlorine.
N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness
N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea is unique due to the presence of the chlorine atom on the indole ring, which can enhance its biological activity and specificity . This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .
特性
CAS番号 |
61220-20-0 |
|---|---|
分子式 |
C16H21ClN4O |
分子量 |
320.82 g/mol |
IUPAC名 |
[1-[2-(7-chloro-1H-indol-3-yl)ethyl]piperidin-4-yl]urea |
InChI |
InChI=1S/C16H21ClN4O/c17-14-3-1-2-13-11(10-19-15(13)14)4-7-21-8-5-12(6-9-21)20-16(18)22/h1-3,10,12,19H,4-9H2,(H3,18,20,22) |
InChIキー |
NWEAICSWBMPBMM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1NC(=O)N)CCC2=CNC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14583153.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)
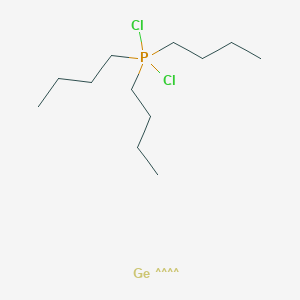
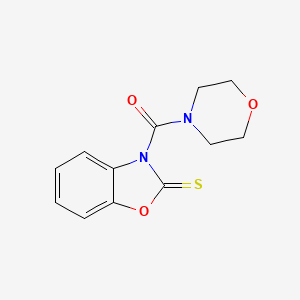
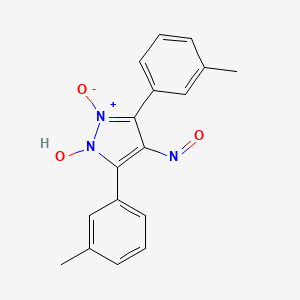
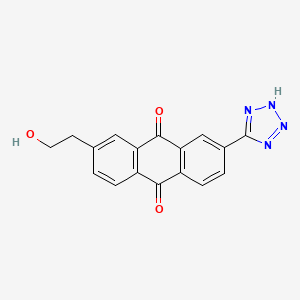
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
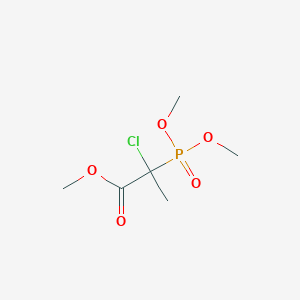


![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
